3-(1-PHENYLETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
Description
3-(1-Phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Properties
IUPAC Name |
3-(1-phenylethyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8(9-5-3-2-4-6-9)13-10(14)7-12-11(13)15/h2-6,8H,7H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVXKWOZASEKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)CNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenylethylamine with carbon disulfide and formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Reaction Conditions:
Reagents: 1-phenylethylamine, carbon disulfide, formaldehyde
Catalyst/Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(1-Phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one: can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent such as dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiol derivatives
Substitution: Halogenated imidazole derivatives
Scientific Research Applications
3-(1-Phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one: has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(1-Phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which may play a role in its biological activity.
Comparison with Similar Compounds
2-Thioxotetrahydro-4H-imidazol-4-one: Lacks the phenylethyl group, which may affect its biological activity and chemical reactivity.
3-(1-Phenylethyl)-2-oxo-4H-imidazol-4-one: Contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.
Uniqueness:
- The presence of both sulfur and nitrogen atoms in 3-(1-Phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one imparts unique chemical reactivity and potential biological activity compared to its analogs.
- The phenylethyl group enhances its lipophilicity, which may improve its ability to interact with biological membranes and molecular targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
